molecular formula C26H27N3O2S2 B11140742 5-{(Z)-1-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

5-{(Z)-1-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11140742
M. Wt: 477.6 g/mol
InChI Key: YRDNVUQZDWKJFU-KQWNVCNZSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a thiazolidinone core fused with a pyrazole moiety. Its structure includes a (Z)-configured methylidene bridge connecting the pyrazole ring (substituted with 3-butoxyphenyl and phenyl groups) to the 2-thioxo-1,3-thiazolidin-4-one system.

Properties

Molecular Formula

C26H27N3O2S2

Molecular Weight

477.6 g/mol

IUPAC Name

(5Z)-5-[[3-(3-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3O2S2/c1-4-5-14-31-22-13-9-10-19(15-22)24-20(17-28(27-24)21-11-7-6-8-12-21)16-23-25(30)29(18(2)3)26(32)33-23/h6-13,15-18H,4-5,14H2,1-3H3/b23-16-

InChI Key

YRDNVUQZDWKJFU-KQWNVCNZSA-N

Isomeric SMILES

CCCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(Z)-1-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a phenylhydrazine derivative and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction.

    Introduction of the Butoxyphenyl Group: The butoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Thiazolone Ring: The thiazolone ring is synthesized by reacting an isothiocyanate with an appropriate amine.

    Final Coupling Reaction: The final step involves coupling the pyrazole and thiazolone intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{(Z)-1-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone under strong oxidizing conditions.

    Reduction: The pyrazole ring can be reduced to a pyrazoline under hydrogenation conditions.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Physical Properties

Key physical properties include:

  • LogP : 7.2, indicating high lipophilicity.
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 5
  • Rotatable Bond Count : 9 .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing effectiveness particularly against gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .

Anticancer Properties

The compound has also been assessed for its cytotoxic effects on cancer cell lines. Research indicates that it may inhibit the growth of certain cancer cells, making it a candidate for further exploration in anticancer drug development. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, although detailed pathways require further investigation .

Anti-inflammatory Effects

Thiazolidine derivatives have been linked to anti-inflammatory activities. The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation markers in vitro and in vivo. This property opens avenues for therapeutic use in inflammatory diseases .

Synthetic Pathways

The synthesis of 5-{(Z)-1-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the pyrazole ring.
  • Introduction of the thiazolidine moiety via cyclization reactions.
  • Functionalization at specific positions to enhance biological activity.

Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides structural information and confirms the presence of functional groups.
  • Infrared Spectroscopy (IR) : Helps identify functional groups based on their vibrational transitions.
  • Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several thiazolidine derivatives, including the compound in focus. The results indicated a higher efficacy against Bacillus species compared to gram-negative bacteria, suggesting specific targeting mechanisms that could be exploited for therapeutic purposes.

Case Study 2: Cytotoxicity Assessment

In another investigation, the compound was tested against multiple cancer cell lines (e.g., HCT116 and MCF7). The results demonstrated a dose-dependent cytotoxic effect, leading to significant cell death at higher concentrations. This study supports further exploration into its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-{(Z)-1-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with two closely related derivatives from the evidence:

Table 1: Structural and Physicochemical Comparison

Property Target Compound Compound from Compound from
Core Structure Thiazolidinone-pyrazole hybrid Thiazolidinone-pyrazole hybrid Thiazolidinone-pyrazole hybrid
Pyrazole Substituents 3-(3-Butoxyphenyl), 1-phenyl 3-(4-Butoxy-2-methylphenyl), 1-phenyl 3-(4-Isobutoxy-3-methylphenyl), 1-phenyl
Thiazolidinone Substituent 3-Isopropyl 3-(3-Methoxypropyl) 3-(3-Methoxypropyl)
Molecular Formula Not explicitly provided (estimated: ~C₂₇H₂₉N₃O₂S₂) C₂₈H₃₁N₃O₃S₂ C₂₈H₃₁N₃O₃S₂
Molecular Weight ~521 g/mol (estimated) 521.694 g/mol 521.694 g/mol
Key Functional Differences - 3-Butoxyphenyl group
- Isopropyl at thiazolidinone
- 4-Butoxy-2-methylphenyl group
- 3-Methoxypropyl at thiazolidinone
- 4-Isobutoxy-3-methylphenyl group
- 3-Methoxypropyl at thiazolidinone

Structural Implications

Substituent Effects on Lipophilicity: The 3-butoxyphenyl group in the target compound enhances lipophilicity compared to the 4-butoxy-2-methylphenyl () and 4-isobutoxy-3-methylphenyl () analogs. This could improve membrane permeability but reduce aqueous solubility . The isopropyl substituent (target) vs.

Stereochemical Considerations: The (Z)-configuration of the methylidene bridge is critical for maintaining planarity between the pyrazole and thiazolidinone rings, a feature likely shared across analogs. X-ray crystallography using programs like SHELXL () or ORTEP-3 () would confirm this geometry .

Pharmacological Potential (Inferred)

While direct activity data is absent, structural trends suggest:

  • The 3-butoxyphenyl group may enhance interactions with hydrophobic enzyme pockets compared to methyl-substituted analogs.
  • The isopropyl group could confer greater metabolic stability than the 3-methoxypropyl chain, which contains a labile ether linkage.

Biological Activity

The compound 5-{(Z)-1-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule that has garnered attention for its potential biological activity. Characterized by a unique structural framework, this compound may exhibit various pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.

Molecular Formula and Weight

  • Molecular Formula: C26H27N3O2S2
  • Molecular Weight: 473.65 g/mol

Structural Features

The compound features:

  • A thiazole ring fused with a pyrazole moiety .
  • Multiple functional groups, including a thioxo group and an isopropyl substituent .
  • A butoxyphenyl group that may influence its interactions in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Initial studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in disease processes.

In Vitro Studies

Research indicates that compounds similar to this thiazolothiazole derivative exhibit significant biological activities, including:

  • Antimicrobial effects
  • Antitumor properties
  • Inhibition of acetylcholinesterase (AChE)

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism
5-methylpyrazoleAntimicrobialDisruption of bacterial cell wall synthesis
2-thioxoimidazolidinoneAntitumorInduction of apoptosis in cancer cells
4-aminoantipyrineAnalgesic, anti-inflammatoryInhibition of cyclooxygenase enzymes

Case Studies

Recent studies have focused on the potential cognitive benefits of compounds structurally related to our target compound. For instance, derivatives have shown promise in enhancing memory function through reversible inhibition of AChE, which is crucial in neurodegenerative conditions like Alzheimer's disease.

Example Study

In a study published in 2023, several oxazolone derivatives were synthesized and evaluated for their AChE inhibitory activity. The most potent compound demonstrated a significant percentage inhibition at varying concentrations, suggesting that structural modifications can enhance efficacy against cognitive decline .

Absorption and Distribution

The presence of lipophilic groups such as the butoxyphenyl moiety likely enhances the compound's absorption and distribution in biological systems, potentially leading to improved bioavailability.

Toxicological Profile

Preliminary assessments indicate that while some derivatives exhibit low toxicity profiles, further investigation is needed to fully understand the safety and side effects associated with this compound.

Table 2: Toxicity Data from Related Compounds

Compound NameToxicity LevelObserved Effects
3-Methyl-1-phenyl-1H-pyrazol-5-amineModerateSkin irritation, harmful if swallowed
5-Amino-3-methyl-1-phenylpyrazoleLowNo significant adverse effects reported

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves refluxing a pyrazole precursor (e.g., 3-(3-butoxyphenyl)-1-phenyl-1H-pyrazole) with a thiazolidinone derivative in ethanol for 2–4 hours. Key steps include:

  • Cyclocondensation : Use stoichiometric ratios (1:1) of reactants under nitrogen to prevent oxidation .
  • Recrystallization : Purify using DMF-EtOH (1:1) mixtures to enhance crystallinity .
  • Yield Optimization : Adjust reaction time (monitor via TLC) and catalyst choice (e.g., acetic acid for cyclization) .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the Z-configuration of the methylidene group and confirm planarity of the thiazolidinone ring .
  • NMR : Use 1H^1H- and 13C^13C-NMR to verify substituent positions (e.g., butoxyphenyl protons at δ 6.8–7.4 ppm, isopropyl CH3_3 at δ 1.2–1.4 ppm) .
  • IR : Identify thioxo (C=S) stretches at 1150–1250 cm1^{-1} and carbonyl (C=O) at 1650–1750 cm1^{-1} .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : Screen via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorometric assays .

Advanced Research Questions

Q. What role does the Z-configuration play in the compound’s bioactivity, and how can stereochemical integrity be maintained during synthesis?

  • Methodological Answer :

  • Stereochemical Impact : The Z-configuration enhances π-π stacking with biological targets (e.g., enzyme active sites), as seen in pyrazolone-thiazolidinone hybrids .
  • Stereocontrol : Use low-temperature conditions (< 60°C) during cyclization to minimize E/Z isomerization. Confirm stability via HPLC with a chiral column .

Q. How can mechanistic studies elucidate the cyclization pathway for the thiazolidinone core?

  • Methodological Answer :

  • Isotopic Labeling : Track 18O^{18}O-labeled intermediates to identify nucleophilic attack sites during ring closure .
  • DFT Calculations : Model transition states to determine energy barriers for intramolecular cyclization vs. side reactions .

Q. What computational strategies predict the compound’s reactivity in novel reactions (e.g., cross-couplings)?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with palladium catalysts to design Suzuki-Miyaura couplings (e.g., substituting phenyl with heteroaryl groups) .
  • Frontier Orbital Analysis : Use HOMO-LUMO gaps to predict electrophilic/nucleophilic sites for functionalization .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Identify dynamic effects (e.g., rotamerism in the butoxyphenyl group) by analyzing peak coalescence at 25–60°C .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of isopropyl and thioxo groups .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Stability Tests : Monitor degradation via UV-Vis at pH 1–10; use buffered solutions (PBS) to simulate gastric/intracellular environments .
  • Prodrug Design : Modify the thioxo group to a disulfide bridge for controlled release in reducing environments (e.g., cancer cells) .

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